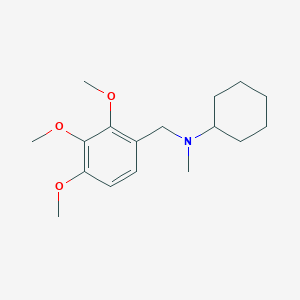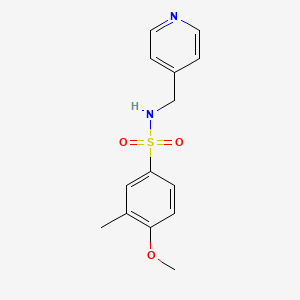![molecular formula C19H22N2O2 B5803518 3,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5803518.png)
3,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide, commonly known as DMMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMMPB is a benzamide derivative that possesses a unique chemical structure, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of DMMPB is not fully understood. However, it is believed that DMMPB exerts its anti-cancer activity by targeting specific molecular pathways involved in cancer cell growth and survival. DMMPB has been shown to inhibit the activity of certain enzymes and proteins that are essential for cancer cell proliferation.
Biochemical and Physiological Effects:
DMMPB has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent. Additionally, DMMPB has been shown to have low binding affinity towards human serum albumin, a protein that can limit the bioavailability of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DMMPB is its high solubility in water, making it easy to administer in lab experiments. However, DMMPB is highly sensitive to light and moisture, which can affect its stability and potency. Additionally, DMMPB has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There is a growing interest in the development of DMMPB as a potential anti-cancer agent. Future research should focus on optimizing the synthesis method to improve the yield and purity of DMMPB. Additionally, further studies are needed to elucidate the exact mechanism of action of DMMPB and its potential applications in other diseases. Furthermore, the development of novel drug delivery systems can improve the bioavailability and efficacy of DMMPB in vivo.
Métodos De Síntesis
The synthesis of DMMPB involves the reaction of 3,4-dimethylaniline with 4-morpholinylphenyl isocyanate in the presence of a suitable solvent. The reaction is carried out under controlled conditions, and the product is purified using chromatography techniques. The yield of DMMPB obtained through this method is high, making it a cost-effective process for large-scale production.
Aplicaciones Científicas De Investigación
DMMPB has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have reported that DMMPB exhibits anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, DMMPB has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
3,4-dimethyl-N-(2-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-8-16(13-15(14)2)19(22)20-17-5-3-4-6-18(17)21-9-11-23-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNSHANELVXQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5803444.png)
![4-amino-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-2(6H)-thione](/img/structure/B5803446.png)
![N-[2-(aminocarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5803460.png)
![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide](/img/structure/B5803472.png)
![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)
![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(3,5-dichloro-2-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5803485.png)
![methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B5803500.png)





![2-(3-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803559.png)